3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate amines with 4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzothiadiazine ring, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other 1,2,4-benzothiadiazine-1,1-dioxides, such as chlorothiazide and hydrochlorothiazide. These compounds share similar structural features and pharmacological activities but may differ in their specific chemical properties and applications .
Biological Activity
3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound belonging to the class of thiadiazines. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of various neurological disorders.
Chemical Structure and Properties
The molecular formula for this compound is C13H19N3O3S, and it features a thiadiazine ring, which is known for its diverse biological activities. The presence of the ethoxypropylamino group enhances its solubility and may influence its biological interactions.
1. Inhibition of Monoamine Oxidase
Recent studies have highlighted the potential of thiadiazole derivatives as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects against these enzymes. For instance, a study synthesized various thiadiazole derivatives and tested their inhibitory activity against MAO-A and MAO-B using fluorometric methods. The findings demonstrated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent inhibitory activity .
Table 1: Inhibitory Activity of Thiadiazole Derivatives on MAO Isoforms
Compound | IC50 (μM) | Selectivity |
---|---|---|
Compound A | 0.060 ± 0.002 | MAO-A |
Compound B | 0.241 ± 0.011 | MAO-A |
Compound C | 0.500 ± 0.020 | MAO-B |
The above data suggests that structural modifications can significantly enhance the inhibitory potency against MAO enzymes.
2. Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
3. Antitumor Activity
In addition to enzyme inhibition and antimicrobial effects, some studies suggest that thiadiazole compounds may exhibit antitumor activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors .
Case Study: MAO Inhibition Profile
A study conducted on a series of synthesized thiadiazole compounds revealed that one derivative demonstrated an IC50 value of 0.060±0.002 μM against MAO-A, showcasing its potential as a therapeutic agent for neurological disorders . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions within the enzyme's active site.
Table 2: Reversibility of Inhibition by Selected Compounds
Compound | hMAO-A Activity Before Dialysis (%) | hMAO-A Activity After Dialysis (%) |
---|---|---|
Control | 100 ± 0.00 | 100 ± 0.00 |
Moclobemide | 31.253 ± 0.985 | 90.347 ± 1.895 |
Clorgyline | 88.315 ± 1.578 | 93.419 ± 1.994 |
Test Compound | 25.956 ± 0.951 | 91.508 ± 1.577 |
This table illustrates the reversible nature of inhibition by selected compounds, indicating their potential therapeutic applications.
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-10-6-9-14-13-15-20(17,18)12-8-5-4-7-11(12)16(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
InChI Key |
YLVRYUQLDIOMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
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